molecular formula C6H3ClIN3 B1371928 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1039364-45-8

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1371928
CAS No.: 1039364-45-8
M. Wt: 279.46 g/mol
InChI Key: ACSUHYOSODMNIG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are essential for cell growth and proliferation . Additionally, this compound has been found to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, by inhibiting specific kinases, this compound can disrupt the normal signaling cascades that regulate cell cycle progression, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound’s interaction with nucleic acids may result in changes to gene expression patterns, thereby affecting cellular functions such as differentiation and response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of kinases, thereby inhibiting their enzymatic activity . This inhibition can prevent the phosphorylation of key substrates, leading to downstream effects on various signaling pathways. Additionally, this compound may interact with nucleic acids, potentially interfering with the binding of transcription factors and other regulatory proteins . These interactions can result in changes to gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity while effectively modulating target pathways . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects . These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s metabolism can influence its bioavailability and activity within cells. Enzymes such as cytochrome P450s may play a role in the biotransformation of this compound, leading to the formation of metabolites with distinct properties . These metabolic processes can affect the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its overall effectiveness . The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Additionally, the distribution of this compound within different cellular compartments can influence its activity and interactions with biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, localization to the nucleus may enhance its interactions with nucleic acids and transcription factors, while localization to the cytoplasm may facilitate its inhibition of kinases . These localization patterns can impact the compound’s overall efficacy and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide, which undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine or iodine atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUHYOSODMNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647727
Record name 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-45-8
Record name 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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